molecular formula C22H18N2O2 B5599878 (E)-[(2,3-Dimethoxyphenyl)methylidene](9H-fluoren-9-ylidene)hydrazine

(E)-[(2,3-Dimethoxyphenyl)methylidene](9H-fluoren-9-ylidene)hydrazine

Cat. No.: B5599878
M. Wt: 342.4 g/mol
InChI Key: YTIGININNOJGNC-OEAKJJBVSA-N
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Description

(E)-(2,3-Dimethoxyphenyl)methylidenehydrazine is an organic compound that belongs to the class of azines Azines are characterized by the presence of a nitrogen-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(2,3-Dimethoxyphenyl)methylidenehydrazine typically involves the condensation of 2,3-dimethoxybenzaldehyde with 9H-fluoren-9-ylidenehydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(E)-(2,3-Dimethoxyphenyl)methylidenehydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(E)-(2,3-Dimethoxyphenyl)methylidenehydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-(2,3-Dimethoxyphenyl)methylidenehydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, molecular docking studies have shown that similar compounds can inhibit the activity of enzymes like tyrosinase by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-Hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine
  • (E)-1-(2-Hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine

Uniqueness

(E)-(2,3-Dimethoxyphenyl)methylidenehydrazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of methoxy groups enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

(E)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]fluoren-9-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-25-20-13-7-8-15(22(20)26-2)14-23-24-21-18-11-5-3-9-16(18)17-10-4-6-12-19(17)21/h3-14H,1-2H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIGININNOJGNC-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN=C2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/N=C2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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